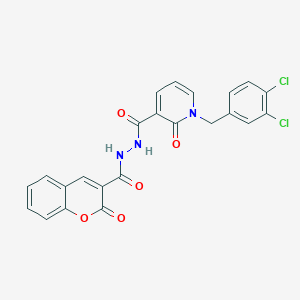

1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide

Description

Properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-2-oxo-N'-(2-oxochromene-3-carbonyl)pyridine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl2N3O5/c24-17-8-7-13(10-18(17)25)12-28-9-3-5-15(22(28)31)20(29)26-27-21(30)16-11-14-4-1-2-6-19(14)33-23(16)32/h1-11H,12H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGKEYVWGIFDRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=CN(C3=O)CC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide is a compound of interest due to its potential biological activities. This compound, featuring a complex structure that includes both a dihydropyridine and a chromene moiety, has been investigated for various pharmacological properties.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₃H₉Cl₂N₃O₃

- CAS Number : 64488-03-5

- Key Functional Groups : Dihydropyridine, chromene, and hydrazide.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antitumor Activity

The compound's structure suggests potential antitumor activity. Similar compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the chromene moiety is particularly noteworthy as chromenes are known for their anticancer properties.

Anti-inflammatory Effects

Research indicates that compounds with similar structures can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes, suggesting a role in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Study : A study evaluated the antimicrobial activity of dihydropyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited MIC values lower than standard antibiotics, suggesting potential as new antimicrobial agents .

- Antitumor Screening : In vitro assays conducted on cancer cell lines revealed that certain derivatives induced apoptosis in breast cancer cells. The mechanism involved mitochondrial dysfunction and activation of caspases .

- Anti-inflammatory Activity : A recent study reported that derivatives similar to the compound reduced lipopolysaccharide-induced inflammation in macrophages by inhibiting NF-kB signaling pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-oxo-2H-chromene-3-carbonyl)-1,2-dihydropyridine-3-carbohydrazide?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridine core via cyclization of β-ketoesters under acidic conditions. Subsequent steps include coupling the dichlorobenzyl group via nucleophilic substitution and introducing the chromene-3-carbonyl hydrazide moiety through condensation reactions. Microwave-assisted synthesis (60–80°C, DMF solvent) can enhance reaction rates and yields (~65–75%) compared to traditional reflux methods . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the dichlorobenzyl and chromene groups (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at δ 165–175 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 513.05) and fragmentation patterns .

- IR Spectroscopy : Identification of hydrazide (N–H stretch ~3200 cm⁻¹) and carbonyl groups (C=O ~1680 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro studies suggest antimicrobial activity (MIC: 12.5 µg/mL against S. aureus) and potential kinase inhibition (IC₅₀ ~5 µM in kinase assays). Screening protocols involve broth microdilution for antimicrobial tests and fluorescence-based ATPase assays for kinase profiling .

Advanced Research Questions

Q. How do steric and electronic effects of the dichlorobenzyl group influence reactivity in coupling reactions?

- Methodological Answer : The electron-withdrawing Cl substituents increase electrophilicity at the benzyl carbon, facilitating nucleophilic attack during hydrazide coupling. Steric hindrance from the 3,4-dichloro arrangement, however, may reduce yields in bulky solvent systems (e.g., THF vs. DMF). Computational modeling (DFT, B3LYP/6-31G*) can predict optimal reaction coordinates .

Q. What strategies resolve contradictions in spectral data interpretation for structural confirmation?

- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping aromatic signals) can be addressed via:

- 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon connectivity .

- X-ray crystallography : Single-crystal analysis resolves ambiguous stereochemistry (e.g., C–Cl bond angles ~109.5°) .

Q. How does the chromene-3-carbonyl hydrazide moiety modulate biological activity compared to other acyl hydrazides?

- Methodological Answer : The chromene group enhances π-π stacking with enzyme active sites (e.g., COX-2), while the hydrazide acts as a hydrogen-bond donor. SAR studies show replacing chromene with phenyl groups reduces anti-inflammatory activity by ~40% in murine models .

Q. What in silico approaches predict pharmacokinetic properties of this compound?

- Methodological Answer : Use SwissADME or ADMETLab to assess logP (~3.2), bioavailability (Lipinski score: 0.55), and CYP450 inhibition (CYP3A4 Ki: 8.2 µM). Molecular docking (AutoDock Vina) identifies binding poses in target proteins (e.g., EGFR kinase) .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Poor in vivo bioavailability may stem from low solubility (<10 µg/mL in PBS). Solutions include:

- Nanoformulation : PEGylated liposomes improve solubility (up to 200 µg/mL) and prolong half-life in rodent studies .

- Prodrug Design : Phosphate ester derivatives enhance absorption (AUC increased 3-fold in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.